

4-Biphenylcarboxylic acid hydrazide solubility

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Compound of Interest

Compound Name:	4-Biphenylcarboxylic acid hydrazide
Cat. No.:	B096673

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An In-depth Technical Guide to the Solubility of **4-Biphenylcarboxylic Acid Hydrazide**

Introduction

4-Biphenylcarboxylic acid hydrazide (CAS 18622-23-6), also known as 4-phenylbenzhydrazide, is a pivotal building block in modern chemistry.^[1] Its rigid biphenyl core and reactive hydrazide functional group make it a valuable intermediate in the synthesis of a wide array of compounds, from potentially therapeutic agents to high-performance polymers.^[2] In drug discovery, derivatives have been explored for antimicrobial and other pharmacological activities.^[3] In materials science, the biphenyl moiety can impart enhanced thermal stability and mechanical strength to polymers.^[2]

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is not merely academic; it is a foundational parameter that dictates its utility. Solubility influences reaction kinetics, purification strategies, formulation development for in vitro and in vivo testing, and ultimately, the bioavailability of a potential drug candidate. This guide provides a comprehensive framework for understanding, predicting, and—most importantly—experimentally determining the solubility of **4-Biphenylcarboxylic acid hydrazide**. It is structured to provide not just data, but a field-proven methodological approach to generating reliable and reproducible solubility profiles.

Physicochemical Profile and Predictive Framework

A molecule's structure is the primary determinant of its solubility. A predictive analysis based on its key features can guide experimental design and solvent selection.

Core Properties:

Property	Value	Source
CAS Number	18622-23-6	
Molecular Formula	C ₁₃ H ₁₂ N ₂ O	[1]
Molecular Weight	212.25 g/mol	[1]
Appearance	White to cream solid powder	[2]
Melting Point	193 - 197 °C	

The structure of **4-biphenylcarboxylic acid hydrazide** features two distinct regions: a large, nonpolar, and hydrophobic biphenyl system, and a highly polar hydrazide functional group (-CONHNH₂). This duality is central to its solubility behavior.

- **Hydrophobic Core:** The biphenyl group is comprised of two aromatic rings, making the molecule inherently lipophilic and predicting poor solubility in aqueous solutions.
- **Polar Functional Group:** The hydrazide group contains electronegative nitrogen and oxygen atoms and available hydrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor. This suggests an affinity for polar solvents.

Based on the "like dissolves like" principle, we can establish a predictive solubility profile:

- **Nonpolar Solvents** (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the crystal lattice and solvate the polar hydrazide group will not be compensated by weak van der Waals interactions with the solvent.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF): Solubility is predicted to be high. These solvents have strong dipole moments and can effectively solvate the polar hydrazide group without the steric hindrance of hydrogen bonding to themselves.
- **Polar Protic Solvents** (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the hydrazide moiety, facilitating dissolution.

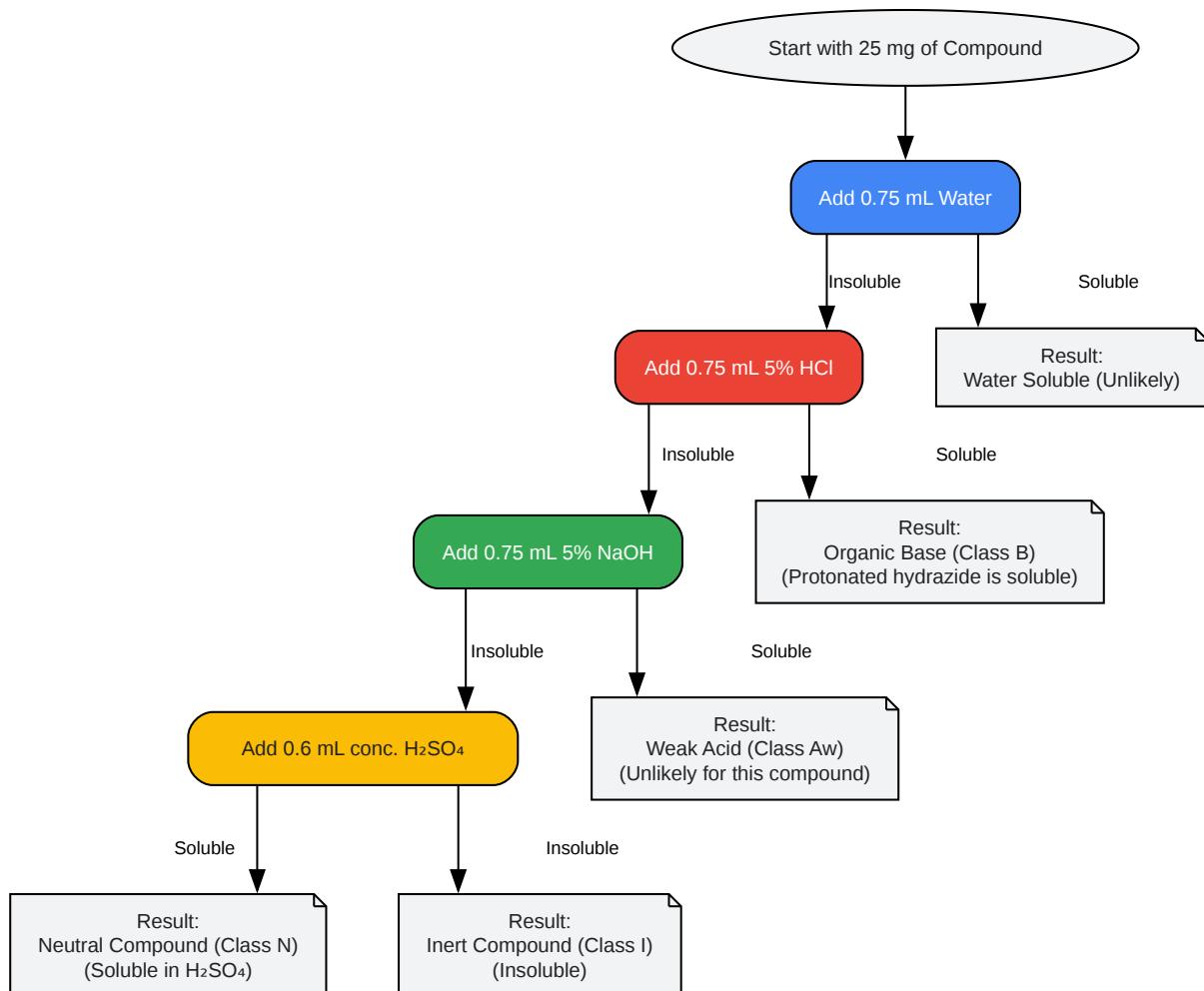
- Aqueous Solvents (e.g., Water, Buffers): Solubility is predicted to be very low at neutral pH due to the dominance of the large hydrophobic biphenyl core.

Part 1: Protocol for Qualitative Solubility Classification

Before quantitative analysis, a rapid qualitative assessment can efficiently classify the compound's acid-base properties, providing crucial insights for pH-dependent studies. This protocol is based on standard organic chemistry classification methods.[\[3\]](#)[\[4\]](#)

Methodology:

- Preparation: For each step, add approximately 20-25 mg of **4-biphenylcarboxylic acid hydrazide** to a small test tube.
- Solvent Addition: Add 0.75 mL of the specified solvent.
- Observation: Agitate the mixture vigorously for 1-2 minutes. Observe if the solid dissolves completely. A compound is deemed "soluble" if no solid particles are visible.
- Sequential Testing: Follow the workflow outlined in the diagram below. Proceed to the next step only if the compound is insoluble in the current solvent.



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Figure 1: Qualitative solubility analysis workflow.

Interpretation: Due to the basic nature of the terminal -NH₂ group of the hydrazide, **4-biphenylcarboxylic acid hydrazide** is expected to be soluble in 5% HCl. Protonation of the hydrazide forms a hydrochloride salt, which is an ionic species with significantly higher aqueous solubility. This confirms the compound belongs to Class B (Organic Base).

Part 2: Protocol for Quantitative Solubility Determination

The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.^[5] The following protocol provides a robust framework for obtaining accurate and reproducible quantitative data.

Causality Behind Experimental Choices:

- Thermodynamic Equilibrium: The goal is to measure the maximum amount of solute that can dissolve under specific conditions. Shaking for an extended period (e.g., 24-48 hours) ensures the system reaches this equilibrium, avoiding underestimates of solubility that can occur with shorter incubation times.
- Temperature Control: Solubility is temperature-dependent. A constant temperature water bath or incubator is critical for reproducibility. 25 °C (room temperature) and 37 °C (physiological temperature) are standard.
- Analyte Quantification: Direct measurement of the solid's weight loss is prone to error. Analyzing the concentration of the dissolved compound in the supernatant via a validated analytical method like HPLC or UV-Vis spectroscopy provides far greater accuracy.

Experimental Workflow Diagram:

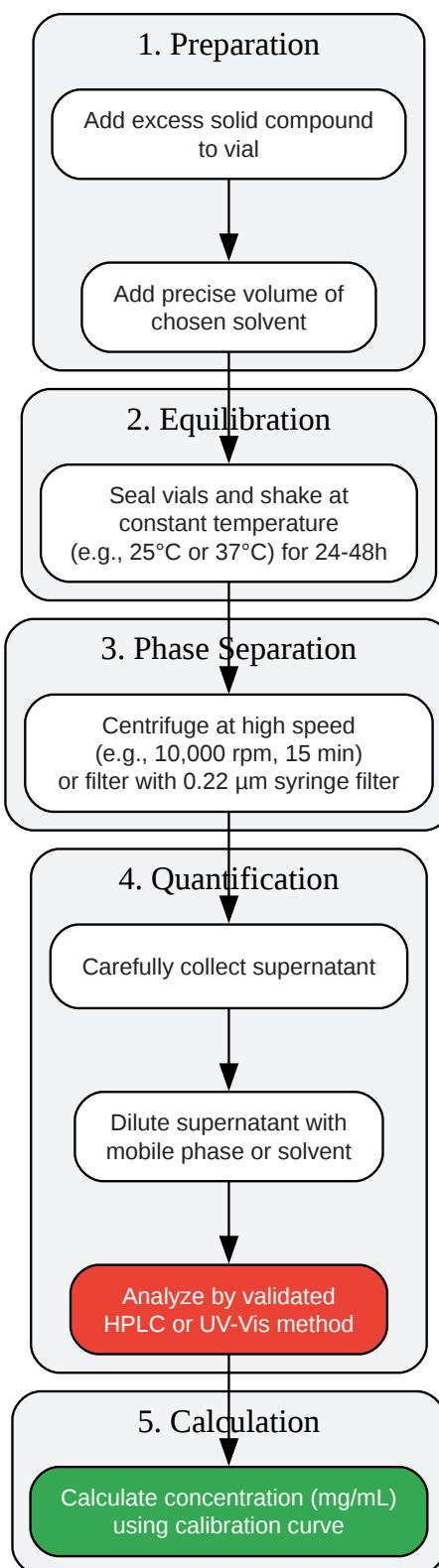
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Figure 2: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

- Preparation of Solutions:
 - Dispense an excess amount of **4-biphenylcarboxylic acid hydrazide** into several screw-cap glass vials (e.g., 5-10 mg into a 2 mL vial). The key is to ensure solid remains after equilibrium is reached.
 - Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial. Recommended solvents include:
 - Deionized Water
 - 0.1 M Hydrochloric Acid (to assess solubility of the protonated form)
 - Phosphate-Buffered Saline (PBS), pH 7.4 (for physiological relevance)
 - Ethanol
 - Dimethyl Sulfoxide (DMSO)
- Equilibration:
 - Securely cap the vials.
 - Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
 - Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is fully reached.
- Phase Separation:
 - After equilibration, let the vials stand for 30 minutes to allow larger particles to settle.
 - To separate the saturated liquid phase (supernatant) from the undissolved solid, either:
 - Centrifuge: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes.

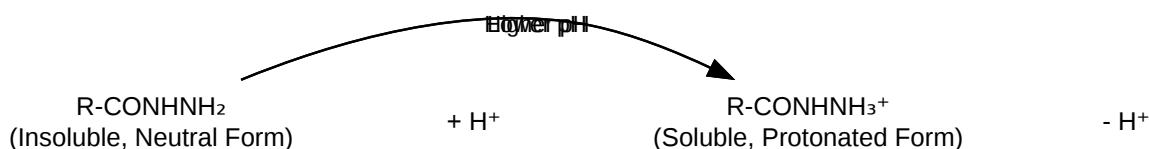
- Filter: Use a syringe to draw up the solution and pass it through a chemical-resistant (e.g., PTFE) 0.22 μm filter to remove fine particulates. This is critical to avoid artificially high readings.
- Quantification:
 - Carefully transfer a known volume of the clear supernatant to a clean vial.
 - Dilute the supernatant with an appropriate solvent (often the mobile phase for HPLC or the same solvent for UV-Vis) to bring the concentration within the linear range of the calibration curve.
 - Analyze the diluted sample using a pre-validated analytical method (HPLC is preferred for its specificity).
- Calculation:
 - Determine the concentration of the diluted sample from the calibration curve.
 - Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Data Presentation: Results should be recorded systematically.

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)
Deionized Water	25		
0.1 M HCl	25		
PBS (pH 7.4)	25		
Ethanol	25		
DMSO	25		
Deionized Water	37		
PBS (pH 7.4)	37		

Factors Influencing Solubility

1. Effect of pH: The solubility of ionizable compounds is highly dependent on pH.^[6] The hydrazide moiety is basic and will be protonated under acidic conditions. This equilibrium can be described by the Henderson-Hasselbalch equation.



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Figure 3: pH-dependent ionization of the hydrazide group.

As the pH of the solution drops below the pKa of the conjugate acid (R-CONHNH_3^+), the equilibrium shifts to the right, favoring the formation of the more soluble protonated species.^[7] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral form. This is why solubility is expected to be dramatically higher in 0.1 M HCl compared to neutral water or PBS.

2. Effect of Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be described by the van 't Hoff equation. Determining solubility at both 25 °C and 37 °C is crucial, as the difference can be significant for compounds intended for biological assays.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the most recent Safety Data Sheet (SDS) before handling any chemical.^[2]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[2]

- Hazards: **4-Biphenylcarboxylic acid hydrazide** is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Inhalation: Move the person to fresh air.
 - Ingestion: Clean mouth with water and drink plenty of water afterward. In all cases of exposure, seek medical attention.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

Conclusion

While specific solubility data for **4-biphenylcarboxylic acid hydrazide** is not readily available in public literature, this guide provides the complete theoretical and practical framework necessary for any researcher to generate this critical data. By combining predictive analysis based on chemical structure with robust qualitative and quantitative experimental protocols, scientists can build a comprehensive solubility profile. This information is indispensable for the rational design of synthetic routes, the successful formulation of solutions for biological screening, and the overall advancement of research projects involving this versatile chemical intermediate.

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